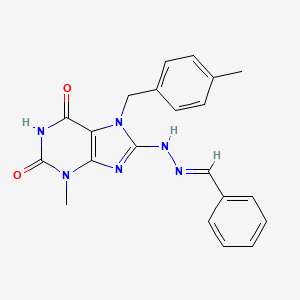

(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2R)-2-(Aminomethyl)cyclohexan-1-OL hydrochloride, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects on various neurological disorders.

科学的研究の応用

Antioxidant and Enzyme Inhibitory Properties

The amino acid derivative, similar to (1S,2R)-2-(aminomethyl)cyclohexan-1-OL hydrochloride, was used in the synthesis of a Schiff base ligand. This compound was reacted with metal ions to produce coordination compounds studied for their antioxidant properties and inhibitory activities against xanthine oxidase. The zinc complex of this derivative demonstrated significant inhibitory activity, suggesting potential applications in managing diseases associated with oxidative stress and enzyme dysfunction (Ikram et al., 2015).

Applications in Hydrogel Formation

In a study exploring organo- and hydrogelators, derivatives of amino acids were synthesized and investigated. These compounds, including variants of this compound, exhibited the ability to form hydrogels in certain conditions, showing promise for applications in drug delivery systems and tissue engineering (Xie et al., 2009).

Synthesis and Crystal Structure Analysis

Another relevant study focused on the synthesis of β-oligopeptides from amino acids, including a derivative similar to this compound. This research provided insights into the crystal structures and modeling of these peptides, contributing to the understanding of peptide behavior and potential applications in drug design (Abele et al., 1999).

Formation of Chiral Centers in Organic Synthesis

A study on the regiospecificity of epoxide opening by trimethylsilyl cyanide - zinc iodide used a compound structurally related to this compound. This process was essential for establishing contiguous chiral centers, which is a critical aspect of stereoselective organic synthesis (Gassman & Gremban, 1984).

特性

IUPAC Name |

(1S,2R)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYXWKUCIQHOCP-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2987091.png)

![benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2987103.png)

![6-(tert-butyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2987104.png)

![2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2987108.png)

![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)